(R)-Talarozole is classified as a retinoic acid metabolism blocking agent (RAMBA). Its primary mechanism involves the selective inhibition of cytochrome P450-dependent enzymes responsible for degrading retinoic acid. This classification places it within a broader category of compounds designed to modulate retinoid signaling pathways for therapeutic benefits in skin disorders .
The synthesis of (R)-Talarozole involves several key steps that utilize various organic chemistry techniques. The compound can be synthesized through a multi-step process starting from readily available precursors. Notably, the synthesis typically includes:
These synthetic methods are optimized to ensure high yields and purity levels, which are critical for further pharmacological testing .
(R)-Talarozole has a complex molecular structure characterized by its azole ring and specific functional groups that confer its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 270.3 g/mol. The compound features:
The three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its binding interactions with target enzymes .
(R)-Talarozole primarily undergoes metabolic reactions mediated by cytochrome P450 enzymes. Inhibition of these enzymes prevents the breakdown of all-trans-retinoic acid, leading to increased local concentrations of this active metabolite. Key reactions include:
The mechanism of action for (R)-Talarozole involves several key processes:
This mechanism is particularly relevant in treating conditions characterized by abnormal keratinization and inflammation, such as psoriasis and acne vulgaris .
(R)-Talarozole exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective topical or systemic delivery systems .
(R)-Talarozole has significant applications in dermatological research and therapy:
(R)-Talarozole (Chemical name: N-{4-[(2R)-2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl}-1,3-benzothiazol-2-amine; CAS No.: 870093-23-5) is the biologically active enantiomer of the racemic compound Talarozole (R115866, Rambazole) [1] [3] [8]. Its molecular formula is C₂₁H₂₃N₅S, with a molecular weight of 377.51 g/mol [1] [6] [8]. The structure features:
Stereochemistry is critical: The (R)-enantiomer exhibits ~750-fold higher potency in inhibiting cytochrome P450 26 (CYP26) enzymes compared to its (S)-counterpart [4] [8]. This enantioselectivity arises from complementary 3D binding to the CYP26A1 active site, where the R-configuration aligns the triazole ring for optimal coordination with the heme iron [5] [8].
Table 1: Key Structural Identifiers of (R)-Talarozole
Property | Value/Descriptor |
---|---|
Systematic Name | N-{4-[(2R)-2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl}-1,3-benzothiazol-2-amine |
Canonical SMILES | CCC(CC)C@@HN4C=NC=N4 |
Chiral Centers | 1 (R-configuration) |
Aromatic Rings | 3 (benzothiazole, benzene, triazole) |
The synthesis of (R)-Talarozole focuses on establishing the chiral sec-butyl linker connecting the benzothiazole-aniline and triazole groups. Key approaches include:
Asymmetric Synthesis:
Optimization Strategies:
(R)-Talarozole is a lipophilic solid with the following key properties:
Table 2: Physicochemical Profile of (R)-Talarozole
Property | Value | Method |
---|---|---|
Solubility (DMSO) | ≥51 mg/mL (135 mM) | Kinetic solubility (25°C) |
Solubility (Water) | <0.1 mg/mL | Shake-flask (25°C) |
logP (Octanol/Water) | 5.9 (predicted) | Chromatographic (RP-HPLC) |
pKa | 13.11 (basic, triazole N) | Potentiometric titration |
Stability Behavior:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1